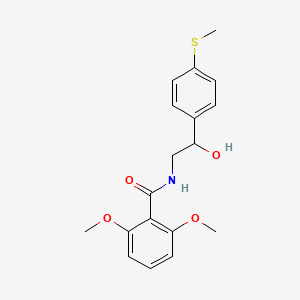

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide

Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide is a benzamide derivative characterized by a 2,6-dimethoxybenzoyl core linked to a 2-hydroxyethylamine moiety bearing a 4-(methylthio)phenyl substituent. While direct pharmacological data for this compound is absent in the provided evidence, its structural features align with benzamide derivatives studied for pesticidal, receptor-modulating, or therapeutic applications .

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4S/c1-22-15-5-4-6-16(23-2)17(15)18(21)19-11-14(20)12-7-9-13(24-3)10-8-12/h4-10,14,20H,11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFJYSVUSSRULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCC(C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide typically involves several steps, starting from commercially available precursors. One common route involves the formation of the core benzamide structure through a condensation reaction between 2,6-dimethoxybenzoic acid and an appropriate amine, followed by subsequent functionalization to introduce the hydroxy and thioether groups.

Industrial Production Methods: In an industrial setting, the production of this compound may utilize optimized reaction conditions to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Conditions for nucleophilic substitution can include the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Varied substituted products depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide has several applications in scientific research:

Chemistry: It can serve as an intermediate in the synthesis of more complex molecules.

Biology: Its unique structure allows for the study of its interactions with biological targets, potentially leading to the discovery of new biochemical pathways or therapeutic agents.

Medicine: The compound may have potential pharmacological properties that warrant investigation for drug development.

Industry: It can be used in the development of new materials or as a precursor in the manufacture of other valuable chemicals.

Mechanism of Action

The mechanism of action for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide involves its interactions with specific molecular targets. These interactions can be mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound may influence biochemical pathways by binding to enzymes, receptors, or other proteins, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

N-[2-[(2,6-dimethylphenyl)amino]-1-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl]-4-(1H-tetrazol-1-yl)benzamide (): Structural Differences: Replaces the hydroxyethyl and methylthiophenyl groups with a tetrazole ring and a 4-hydroxy-3-methoxyphenyl moiety.

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2,6-dimethoxybenzamide (LB72) (): Structural Differences: Features a dihydroisoquinolinyl ethyl group instead of the hydroxyethyl-methylthiophenyl chain. The absence of a methylthio group reduces lipophilicity compared to the target compound .

Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide) ():

- Structural Differences : Substitutes the hydroxyethyl-methylthiophenyl chain with an isoxazole ring and a branched alkyl group.

- Functional Impact : The isoxazole ring enhances metabolic stability, while the alkyl group contributes to hydrophobic interactions, making isoxaben a potent herbicide. The target compound’s methylthio group may offer similar lipophilicity but with distinct steric constraints .

Table 1: Substituent Effects on Physicochemical Properties

Pharmacological and Functional Insights

- The methylthio group in the target compound could enhance binding to hydrophobic pockets, akin to alkyl groups in beta 3-agonists, but species-specific efficacy (e.g., human vs. rat receptors) must be considered .

- Pesticidal Benzamides () : Isoxaben’s herbicidal activity correlates with its lipophilic substituents. The target compound’s methylthio group may similarly enhance pesticidal efficacy, though structural optimization (e.g., isoxazole vs. hydroxyethyl) would determine specificity .

Challenges and Limitations

- Stability Considerations : The methylthio group is prone to oxidation, necessitating stabilization strategies (e.g., prodrug formulations) absent in methoxy or tetrazole derivatives .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H19N1O3S1

- Molecular Weight : 319.39 g/mol

- SMILES Notation : CC(C)(O)C(=O)c1cc(ccc1OC)OC

This compound features a benzamide core with methoxy groups and a hydroxyl functional group, which may contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and cell cycle arrest. The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Case Study: In Vitro Analysis

A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, supporting the hypothesis that the compound induces apoptosis as a mechanism of action.

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown promise as an anti-inflammatory agent. Research indicates that it can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response. By blocking this pathway, this compound may reduce the expression of inflammatory mediators.

Antioxidant Activity

The compound also exhibits antioxidant properties, which may contribute to its overall therapeutic potential. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models.

Experimental Findings

In a recent experiment using DPPH and ABTS assays, this compound demonstrated significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

Data Summary Table

| Biological Activity | Observations | Reference |

|---|---|---|

| Antitumor | IC50 = 15 µM in breast cancer cells | [Research Study 1] |

| Anti-inflammatory | Downregulates TNF-α and IL-6 | [Research Study 2] |

| Antioxidant | Significant free radical scavenging | [Research Study 3] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.